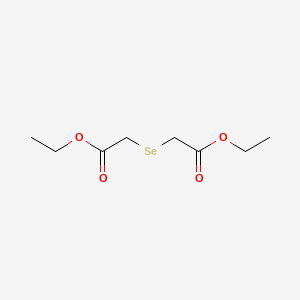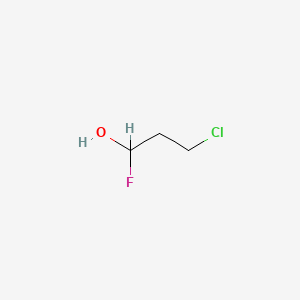
3-Chloro-1-fluoropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-fluoropropan-1-ol is an organic compound with the molecular formula C3H6ClFO It is a halogenated alcohol, which means it contains both a hydroxyl group (-OH) and halogen atoms (chlorine and fluorine) attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-1-fluoropropan-1-ol can be synthesized through several methods. One common approach involves the halogenation of propan-1-ol. For instance, propan-1-ol can be treated with chlorine and fluorine sources under controlled conditions to introduce the halogen atoms at the desired positions. The reaction typically requires a catalyst and specific temperature and pressure conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as chlorination, fluorination, and purification through distillation or crystallization. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1-fluoropropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products
Substitution: Products include various substituted alcohols and amines.
Oxidation: Products include aldehydes and ketones.
Reduction: Products include simpler alcohols and hydrocarbons.
Applications De Recherche Scientifique
3-Chloro-1-fluoropropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive halogen atoms.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-fluoropropan-1-ol involves its reactivity with various biological molecules. The halogen atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
3-Chloro-1-fluoropropan-1-ol can be compared with other halogenated alcohols, such as:
3-Chloro-1-propanol: Similar structure but lacks the fluorine atom, leading to different reactivity and applications.
3-Fluoro-1-propanol: Similar structure but lacks the chlorine atom, affecting its chemical properties and uses.
1-Chloro-2-fluoroethanol: A shorter carbon chain with different reactivity and applications.
Propriétés
Numéro CAS |
139008-04-1 |
|---|---|
Formule moléculaire |
C3H6ClFO |
Poids moléculaire |
112.53 g/mol |
Nom IUPAC |
3-chloro-1-fluoropropan-1-ol |
InChI |
InChI=1S/C3H6ClFO/c4-2-1-3(5)6/h3,6H,1-2H2 |
Clé InChI |
NVDCMJREDAYLMP-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)C(O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


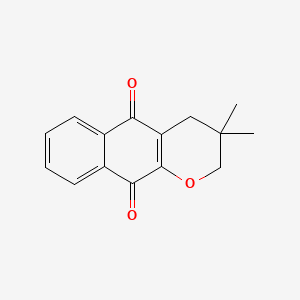
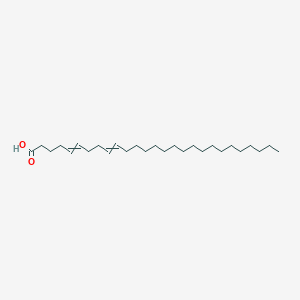
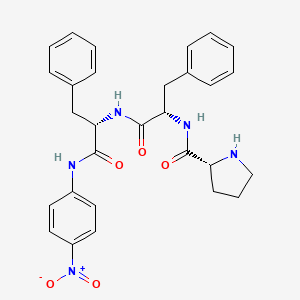
![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)
![10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene](/img/structure/B14270356.png)
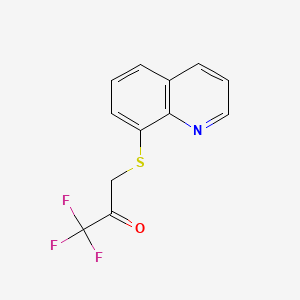
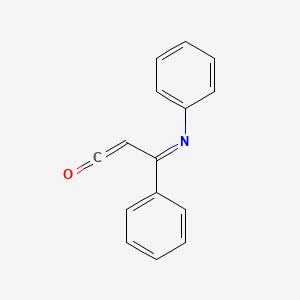
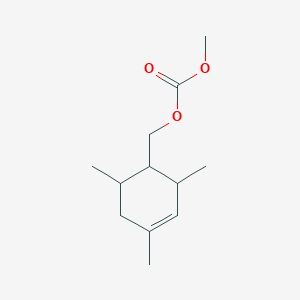
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine]](/img/structure/B14270380.png)
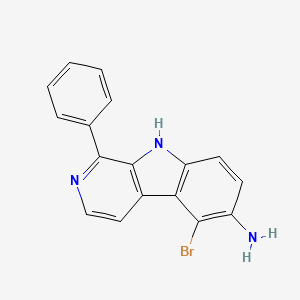
![2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B14270388.png)
